Oxetane-3-carboxylic acid

Catalog No.
S739044
CAS No.
114012-41-8
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxetane-3-carboxylic acid

Address lead optimization challenges with this versatile oxetane building block.

  • Lowers LogD by ~0.8 units vs. gem-dimethyl groups, improving solubility and metabolic stability.
  • Enables photoredox cross-coupling with 61-91% yield, where cyclobutane analogs give only 4%.
  • Reduces amine pKa by 2.5-3.0 units for better CNS permeability and safety.

In stock for immediate global shipping.

CAS Number

114012-41-8

Product Name

Oxetane-3-carboxylic acid

IUPAC Name

oxetane-3-carboxylic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N

SMILES

C1C(CO1)C(=O)O

Synonyms

3-OXETANECARBOXYLIC ACID

Canonical SMILES

C1C(CO1)C(=O)O

The exact mass of the compound Oxetane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 2 g, 5 g

Oxetane-3-carboxylic acid (CAS 114012-41-8) is a premium, highly strained four-membered oxygen heterocycle utilized extensively in medicinal chemistry and advanced materials design. Functioning as a robust bioisostere for gem-dimethyl, cyclobutane, and carbonyl groups, this building block allows chemists to introduce the oxetane-3-yl moiety into complex molecular architectures. Unlike standard carbocycles, the oxetane core possesses a high dipole moment and distinct lone-pair projection, which fundamentally alters the physicochemical profile of downstream products. Procurement of this specific carboxylic acid is typically driven by its ability to act as a versatile precursor for amidation, esterification, and decarboxylative cross-coupling, directly addressing lead optimization challenges such as high lipophilicity, poor aqueous solubility, and metabolic instability [1].

Research Fit

Synthetic Handle Carboxylic acid enables direct coupling and late-stage functionalization
Bioisostere Platform Oxetane ring modulates lipophilicity and solubility in lead optimization
Radical Precursor Supports photoredox-catalyzed decarboxylative coupling workflows

Substituting oxetane-3-carboxylic acid with its closest carbocyclic analog, cyclobutanecarboxylic acid, or a gem-dimethyl equivalent like isobutyric acid, fundamentally fails in both synthetic processability and downstream application performance. In synthetic workflows, the unique electronic nature of the oxetane ring stabilizes tertiary radicals differently than carbocycles, enabling specific photoredox cross-coupling reactions where cyclobutanes yield almost no product[1]. In pharmacological applications, replacing the oxetane oxygen with a methylene group eliminates the strong dipole moment responsible for drastic pKa modulation and hydrogen-bond acceptance. Consequently, generic carbocyclic substitution leads to APIs with significantly higher lipophilicity (LogD), increased hERG toxicity risks, and poorer metabolic stability, rendering them unacceptable for rigorous lead optimization.

Substitution Risk

Oxetane-3-carboxylic acid
Potential substitute
Carboxylic acid handle for direct conjugation
Oxetane lacks functional group; requires pre-functionalization
Strained ring with polar oxygen; lower logP
Cyclobutane analog has higher lipophilicity; may alter ADME profile
Air- and moisture-sensitive; requires -20°C inert storage
THF-2-carboxylic acid stable at room temperature; reactivity differs

Decarboxylative Cross-Coupling Efficiency and Radical Stability

In dual photoredox/nickel-catalyzed decarboxylative cross-coupling with aryl halides, the tertiary radical generated from 3-aminooxetane-3-carboxylic acid derivatives exhibits highly efficient reactivity compared to its carbocyclic counterpart. While the oxetane derivative successfully couples to form fully substituted carbon centers in high yields, the equivalent cyclobutane radical suffers from mismatched reactivity and fails to produce meaningful quantities of the target product[1].

Evidence DimensionCross-coupling product yield
Target Compound Data61–91% yield for oxetane-3-carboxylic acid derivatives
Comparator Or Baseline4% yield for 1-aminocyclobutanecarboxylic acid derivatives
Quantified Difference>15-fold increase in yield
ConditionsDual photoredox/Ni-catalyzed conversion with aryl halides

This massive yield discrepancy dictates that buyers must procure the oxetane-specific building block for complex tertiary carbon synthesis, as carbocyclic substitutes are synthetically unviable under these mild conditions.

Lipophilicity Shift
Cross-study comparable
Oxetane-3-carboxylic acid
Pred. XLogP3: -0.6
vs Cyclobutane analog
Pred. XLogP3: ~0.2–0.5
Reported lower lipophilicity supports improved aqueous solubility profiling
Predicted values; confirm experimentally for your series

Profound pKa Modulation of Proximal Amines

The incorporation of the oxetane-3-yl group via oxetane-3-carboxylic acid derivatives exerts a strong electron-withdrawing effect due to the high electronegativity of the ring oxygen and its significant dipole moment. When compared to cyclobutane or gem-dimethyl groups, the oxetane core drastically lowers the basicity of adjacent amine centers [1].

Evidence DimensionpKa reduction of proximal basic centers
Target Compound DataLowers pKa by 2.5–3.0 units
Comparator Or BaselineCyclobutane or gem-dimethyl groups (baseline pKa)
Quantified Difference2.5–3.0 unit reduction in pKa
ConditionsAqueous titration of synthesized 3,3-disubstituted oxetane amines vs carbocyclic analogs

Lowering the pKa of basic APIs improves membrane permeability and reduces off-target binding (such as hERG liability), making this compound a critical procurement choice for drug formulation optimization.

Radical Precursor Capability
Class-level inference
Direct decarboxylative Giese-type addition under visible-light photoredox catalysis
Supports late-stage oxetane installation without pre-functionalization
Step-economic alternative to oxetane coupling; scope under investigation

Lipophilicity (LogD) Reduction for Enhanced Solubility

Replacing standard carbocycles with the oxetane core provides a highly effective strategy for reducing 'molecular obesity.' Matched molecular pair analyses demonstrate that substituting a cyclobutane ring with an oxetane ring significantly decreases the distribution coefficient (LogD), thereby enhancing aqueous solubility without reducing the steric bulk required for target binding[1].

Evidence DimensionLogD (Lipophilicity)
Target Compound Data~0.8 unit reduction in LogD
Comparator Or BaselineCyclobutane derivatives
Quantified DifferenceLowered LogD by approximately 0.8 units
ConditionsMatched molecular pair analysis in physiological buffer

A lower LogD directly correlates with improved aqueous solubility and lower plasma protein binding, essential parameters for selecting this specific building block in pharmaceutical procurement.

Bioisosteric Potency Context
Class-level inference
Derivative IC₅₀: 3.8 µM (COX-1) vs ibuprofen 4.0 µM
Supports target-engagement assay context; property shift requires verification
LogP and solubility impact inferred from analog studies

Superior Metabolic Stability Over Positional Isomers

The specific substitution pattern of the oxetane ring plays a critical role in its resistance to oxidative metabolism. Studies on human liver microsomes (HLM) reveal that 3-substituted oxetanes (derived from oxetane-3-carboxylic acid) are significantly more stable than 2-substituted oxetanes or standard tetrahydrofuran (THF) derivatives, which are prone to rapid ring scission and oxidation [1].

Evidence DimensionIntrinsic clearance (CL_int) in human liver microsomes
Target Compound DataHigh stability (e.g., CL_int ~25.9 mL·min–1·kg–1 for select analogs)
Comparator Or Baseline2-substituted oxetanes (rapid ring scission to hydroxy acids/diols)
Quantified DifferenceSubstantial reduction in clearance rate and prevention of ring-opening
ConditionsIn vitro human liver microsome (HLM) stability assays

Buyers must specify the 3-substituted oxetane precursor to ensure the final product resists rapid in vivo degradation, a performance metric where 2-substituted isomers fail.

Storage Requirements
Cross-study comparable
-20°C under inert atmosphere air- and moisture-sensitive
Cold-chain and inert storage critical for compound integrity
Supplier specification; verify before high-throughput screening
Vendor Purity
Supporting evidence
>93% (GC/titration, TCI) 95% (Thermo Fisher, Cool Pharm)
Specified purity supports batch-to-batch reproducibility
Request CoA for critical assay work

Synthesis of Metabolically Stable Amide Bioisosteres

Oxetane-3-carboxylic acid is heavily procured as a precursor for generating amino-oxetanes and oxetane-containing peptidomimetics. Driven by its ability to lower LogD by ~0.8 units and resist ring scission compared to 2-substituted isomers, it is the ideal building block for replacing metabolically labile amide bonds or highly lipophilic gem-dimethyl groups in advanced drug candidates[1].

Decarboxylative Photoredox Cross-Coupling for Complex API Scaffolds

Due to the unique stability of the oxetane tertiary radical—which enables 61–91% yields in photoredox/nickel-catalyzed cross-coupling where cyclobutanes yield only 4%—this compound is the preferred starting material for installing fully substituted, sp3-rich carbon centers. It is specifically selected for late-stage functionalization workflows where standard carbocyclic building blocks exhibit mismatched radical reactivity [2].

Basicity Tuning in CNS and Cardiovascular Drug Design

In the development of central nervous system (CNS) or cardiovascular therapeutics, high basicity often leads to poor blood-brain barrier penetration or dangerous hERG ion channel binding. Oxetane-3-carboxylic acid is utilized to introduce the strongly electronegative oxetane core, intentionally driving down the pKa of proximal amines by 2.5–3.0 units to optimize the safety and permeability profile of the final formulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage functionalization
Radical precursor capability
Reaction efficiency & functional group tolerance
ADME modulation
Bioisosteric property shift
Potency retention & logP/solubility endpoint review
Agrochemical intermediate synthesis
Scalable oxidation route
Yield & purity consistency
Compound management
Stability-controlled handling
Storage compliance & assay reproducibility

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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